molecular formula C24H20N4 B5303165 benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone

benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone

Cat. No. B5303165
M. Wt: 364.4 g/mol
InChI Key: OJRSTFXSHYQACB-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as DPH, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. DPH has been used in various biological and biochemical studies due to its ability to selectively bind to metal ions and its potential as a fluorescent probe for detecting metal ions in biological systems.

Mechanism of Action

Benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone binds to metal ions through the nitrogen atoms of the pyrimidine ring and the hydrazone group. The resulting complex exhibits fluorescence, which can be used to detect the presence of metal ions. The binding of benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone to metal ions has been shown to affect the conformation and activity of proteins and nucleic acids.
Biochemical and Physiological Effects
benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have antioxidant properties and to protect cells from oxidative stress. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Furthermore, benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in lab experiments is its high selectivity for metal ions. It can be used to selectively detect metal ions in complex biological samples. However, one limitation of using benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is its low water solubility, which can limit its use in aqueous systems.

Future Directions

Benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has the potential to be used in a wide range of applications, including the development of biosensors for detecting metal ions in environmental and clinical samples, the study of metal ion-protein interactions, and the development of new anti-cancer and anti-inflammatory drugs. Further research is needed to explore the full potential of benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in these areas. Additionally, the development of new synthetic methods for benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone and its derivatives could lead to the development of more efficient and selective metal ion chelators and fluorescent probes.

Synthesis Methods

Benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone can be synthesized by reacting benzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a catalyst such as acetic acid. The resulting product is then treated with methyl iodide to yield benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone.

Scientific Research Applications

Benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been extensively used in scientific research as a metal ion chelator and fluorescent probe. It has been used to study the binding of metal ions such as copper, zinc, and iron in biological systems. benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has also been used to study the interaction of metal ions with proteins and nucleic acids. Furthermore, benzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been used in the development of biosensors for detecting metal ions in environmental and clinical samples.

properties

IUPAC Name

N-[(Z)-benzylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4/c1-28(25-18-19-11-5-2-6-12-19)24-26-22(20-13-7-3-8-14-20)17-23(27-24)21-15-9-4-10-16-21/h2-18H,1H3/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRSTFXSHYQACB-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-benzylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine

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